molecular formula C14H20 B14430696 Tetradec-7-ene-1,13-diyne CAS No. 78638-74-1

Tetradec-7-ene-1,13-diyne

Cat. No.: B14430696
CAS No.: 78638-74-1
M. Wt: 188.31 g/mol
InChI Key: IUIQBZJUIRKYGW-UHFFFAOYSA-N
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Description

Tetradec-7-ene-1,13-diyne is an organic compound belonging to the class of fatty alcohols It is characterized by a long carbon chain with a double bond and two triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradec-7-ene-1,13-diyne typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes under specific conditions, such as the use of palladium catalysts and appropriate ligands. The reaction conditions often include a controlled temperature and the presence of a base to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often employing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Tetradec-7-ene-1,13-diyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in different saturated or unsaturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing triple bonds.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Saturated or unsaturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Tetradec-7-ene-1,13-diyne has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tetradec-7-ene-1,13-diyne involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    13-Tetradecene-1,3-diyne-6,7-diol: Another fatty alcohol with a similar structure but different functional groups.

    7-Tetradecene: A compound with a similar carbon chain length but different bonding patterns.

Uniqueness

Tetradec-7-ene-1,13-diyne is unique due to its combination of double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

78638-74-1

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

tetradec-7-en-1,13-diyne

InChI

InChI=1S/C14H20/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2,13-14H,5-12H2

InChI Key

IUIQBZJUIRKYGW-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCC=CCCCCC#C

Origin of Product

United States

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